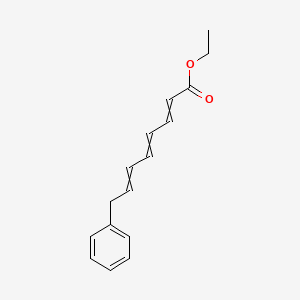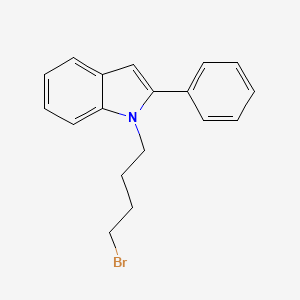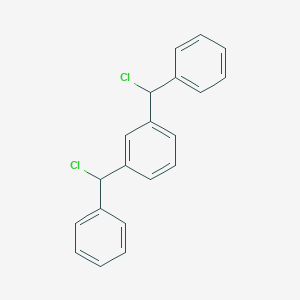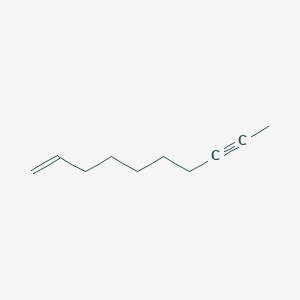![molecular formula C19H22OSi B12601925 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol CAS No. 918138-93-9](/img/structure/B12601925.png)
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is an organosilicon compound characterized by the presence of a silyl group (Si(CH₃)₂(C₆H₅)) attached to a pentynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol typically involves the reaction of 3-(Dimethylphenylsilyl)propyl chloride with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of phenylacetylene, allowing it to react with the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins
Wirkmechanismus
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group for alcohols, facilitating selective reactions in organic synthesis. Additionally, the compound can participate in catalytic cycles, where the silyl group stabilizes reaction intermediates, enhancing the efficiency of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Similar in structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
Triethylsilylacetylene: Contains a triethylsilyl group.
Tert-Butyldimethylsilylacetylene: Features a tert-butyldimethylsilyl group
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is unique due to the presence of both a phenyl group and a silyl group, which imparts distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
918138-93-9 |
|---|---|
Molekularformel |
C19H22OSi |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C19H22OSi/c1-4-19(20,16-15-17-11-7-5-8-12-17)21(2,3)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3 |
InChI-Schlüssel |
TZILYYOKNRGIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#CC1=CC=CC=C1)(O)[Si](C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![[(Pentabromophenyl)methyl]phosphonic acid](/img/structure/B12601871.png)
![(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12601873.png)


![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)

![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)


